3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate
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Overview
Description
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 8th position and an allyl acetate group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate typically involves the reaction of 8-chloroquinoxaline with allyl acetate in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the allyl acetate, facilitating the nucleophilic substitution reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoxaline compounds.
Substitution: The allyl acetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxaline compounds with hydrogenated functional groups.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the allyl acetate group.
Scientific Research Applications
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in material science and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoxaline: A precursor in the synthesis of 3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate, sharing the quinoxaline core structure.
Quinoxaline Derivatives: Compounds with similar quinoxaline ring structures but different substituents, such as 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the allyl acetate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
[(E)-3-(8-chloroquinoxalin-5-yl)oxyprop-2-enyl] acetate |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(17)18-7-2-8-19-11-4-3-10(14)12-13(11)16-6-5-15-12/h2-6,8H,7H2,1H3/b8-2+ |
InChI Key |
XTCKNTKTYVHBDY-KRXBUXKQSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/OC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Canonical SMILES |
CC(=O)OCC=COC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Origin of Product |
United States |
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